molecular formula C17H12Cl2N2O B3000916 2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 922880-57-7

2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B3000916
CAS RN: 922880-57-7
M. Wt: 331.2
InChI Key: RFWBWUCJAGTXHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with key intermediates. For instance, the synthesis of 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives begins with the conversion of 2,10-diacetyl-3-hydroxyphenothiazine into benzoyloxy esters using aromatic carboxylic acids and phosphorous oxychloride in pyridine. These esters are then transformed into 1,3-diones via the Baker-Venkataraman transformation reaction and finally cyclized to the target compounds . This methodology could potentially be adapted for the synthesis of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman are employed to investigate the molecular structure of compounds. For example, the equilibrium geometry and vibrational wave numbers of a pyrimidine derivative were computed using density functional theory (DFT) methods, which also helped in understanding the stability of the molecule through hyperconjugative interactions and charge delocalization . Similar computational methods could be used to analyze the molecular structure of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through various chemical reactions. For instance, the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with phosphoruspentasulfide resulted in the formation of corresponding 6-thiones, and further methylation led to the formation of methylsulfanyl derivatives . These reactions highlight the potential transformations that could be applied to the pyridazinone core of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The antipyrine-like derivatives discussed in one study exhibit intermolecular interactions in their solid-state structures, which are analyzed through Hirshfeld surface analysis and DFT calculations. These interactions include hydrogen bonds and π-interactions, which contribute to the stability of the molecular assemblies . Understanding these interactions can provide insights into the physical properties such as solubility and melting point, as well as the chemical reactivity of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".

Scientific Research Applications

Insecticidal Activity

A study by Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, demonstrating good insecticidal activities against Plutella xylostella. This suggests the potential use of similar compounds in pest control.

Antiradical Activity

Research conducted by Kulakov et al. (2018) showed that derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a similar compound, exhibited antiradical activity against DPPH and ABTS radicals, indicating their potential as antioxidants.

Corrosion Inhibition

A theoretical study using DFT calculations by Zarrouk et al. (2012) investigated the inhibition efficiency of substituted pyridazines, including 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one, against copper corrosion in nitric acid, highlighting their potential as corrosion inhibitors.

Anti-Inflammatory and Analgesic Applications

Sharma and Bansal (2016) synthesized and evaluated 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for anti-inflammatory and analgesic activities. They identified derivatives with COX-2 selectivity and minimal side effects, suggesting their potential in pain and inflammation management.

Synthetic Chemistry

Tsolomiti et al. (2007) described a simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, demonstrating the versatility of the pyridazin-3(2H)-one core in pharmaceuticals and pesticides, and the potential for new derivatives.

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBWUCJAGTXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorophenyl)methyl]-6-phenylpyridazin-3-one

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